molecular formula C18H21N3O4S B7440316 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole

1-(2,5-diethoxy-4-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole

Cat. No.: B7440316
M. Wt: 375.4 g/mol
InChI Key: PMLPUWAEUHONIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-diethoxy-4-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research and industrial applications.

Preparation Methods

The synthesis of 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the sulfonylation of 2,5-diethoxy-4-methylbenzene with sulfonyl chloride to form 2,5-diethoxy-4-methylbenzenesulfonyl chloride . This intermediate is then reacted with 5-methyl-1H-1,2,3-benzotriazole under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,5-diethoxy-4-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The benzotriazole ring allows for nucleophilic substitution reactions, where halogenated derivatives can be formed using reagents like halogen acids.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2,5-diethoxy-4-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Its unique properties are leveraged in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with molecular targets through its benzotriazole core. This core can form stable complexes with metal ions, making it useful in catalysis and as a ligand in coordination chemistry. The sulfonyl group enhances its reactivity, allowing it to participate in various chemical transformations. The pathways involved often include nucleophilic substitution and coordination with metal centers, leading to the formation of stable complexes and facilitating catalytic processes.

Comparison with Similar Compounds

1-(2,5-diethoxy-4-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the benzotriazole core and the sulfonyl group, which together confer a high degree of stability and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-(2,5-diethoxy-4-methylphenyl)sulfonyl-5-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-5-24-16-11-18(17(25-6-2)10-13(16)4)26(22,23)21-15-8-7-12(3)9-14(15)19-20-21/h7-11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLPUWAEUHONIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C3=C(C=C(C=C3)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.